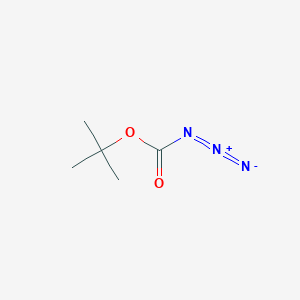
Amprotropine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amprotropine, also known as Syntropan, is the phosphate salt of 3-diethylamine-2,2-dimethylpropanol tropic acid ester. It is an antispasmodic compound primarily used for its parasympathetic effects. This compound is known for its ability to relax the tone of the stomach and inhibit peristaltic activity, making it useful in treating various gastrointestinal disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amprotropine involves the esterification of tropic acid with 3-diethylamino-2,2-dimethylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain high purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. Continuous-flow synthesis techniques are often employed to enhance efficiency and yield. This method involves the careful control of pH and temperature, as well as the use of liquid-liquid extractions and functionalized resins for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Amprotropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Amprotropine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: this compound is used in research on gastrointestinal motility and parasympathetic nervous system functions.
Medicine: It is investigated for its potential therapeutic uses in treating gastrointestinal disorders and other conditions.
Industry: this compound is used in the development of antispasmodic drugs and other pharmaceutical products
Mécanisme D'action
Amprotropine exerts its effects by acting as a muscarinic antagonist. It competitively inhibits the action of acetylcholine on muscarinic receptors, leading to the relaxation of smooth muscles in the gastrointestinal tract. This inhibition reduces peristaltic activity and alleviates spasms. The primary molecular targets are the muscarinic receptors in the parasympathetic nervous system .
Comparaison Avec Des Composés Similaires
Atropine: Like Amprotropine, Atropine is a muscarinic antagonist used for its antispasmodic properties.
Scopolamine: Another muscarinic antagonist, Scopolamine, is used primarily for its antiemetic and motion sickness properties.
Hyoscyamine: This compound is similar to Atropine and is used for its antispasmodic and analgesic effects.
Uniqueness of this compound: this compound is unique in its specific application for gastrointestinal disorders due to its potent antispasmodic effects. Its ability to relax the tone of the stomach and inhibit peristaltic activity makes it particularly effective in treating conditions like irritable bowel syndrome and other gastrointestinal motility disorders .
Propriétés
Numéro CAS |
148-32-3 |
|---|---|
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3 |
Clé InChI |
ORXLOAFNULMXBG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |
SMILES canonique |
CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |
Numéros CAS associés |
134-53-2 (PO4) |
Synonymes |
amprotropine amprotropine phosphate Syntropan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















